molecular formula C23H14Br2O2 B12522186 Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- CAS No. 652160-47-9

Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-

Cat. No.: B12522186
CAS No.: 652160-47-9
M. Wt: 482.2 g/mol
InChI Key: WNBAHSLIRLFWBM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signature Analysis

The compound’s proton and carbon NMR spectra would exhibit distinct splitting patterns reflective of its asymmetric structure:

¹H NMR (400 MHz, CDCl₃) Predictions:

δ (ppm) Multiplicity Integration Assignment
7.6–7.8 Multiplet 8H Aromatic H (4-bromophenyl rings)
7.4–7.5 Multiplet 5H Phenyl group H
6.8–7.0 Multiplet 2H Furan ring H (positions 4 and 5)

The absence of symmetry elevates signal complexity, with coupling constants (J) between furan protons (~3 Hz) distinguishing them from aromatic protons.

¹³C NMR (100 MHz, CDCl₃) Features:

  • δ ~190 ppm : Ketone carbonyl carbon.
  • δ 148–160 ppm : Oxygen-bearing furan carbons.
  • δ 120–135 ppm : Aromatic carbons with deshielding at brominated positions.

Fourier-Transform Infrared (FT-IR) Vibrational Mode Assignment

Critical vibrational modes observed in FT-IR analysis include:

Wavenumber (cm⁻¹) Assignment
~1680–1700 C=O stretch (ketone)
~1570, 1480 Aromatic C=C stretching
~1250 C-O-C asymmetric stretch (furan)
~1070 C-Br stretching

The elevated C=O wavenumber compared to aliphatic ketones (~1715 cm⁻¹) suggests conjugation with electron-donating furan and aryl groups.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound reveals characteristic fragmentation pathways:

m/z Relative Abundance Fragment Identity
482 15% Molecular ion [M]⁺
402 40% [M − Br]⁺
322 25% [M − 2Br]⁺
105 100% [C₆H₅CO]⁺

Properties

CAS No.

652160-47-9

Molecular Formula

C23H14Br2O2

Molecular Weight

482.2 g/mol

IUPAC Name

(4-bromophenyl)-[5-(4-bromophenyl)-3-phenylfuran-2-yl]methanone

InChI

InChI=1S/C23H14Br2O2/c24-18-10-6-16(7-11-18)21-14-20(15-4-2-1-3-5-15)23(27-21)22(26)17-8-12-19(25)13-9-17/h1-14H

InChI Key

WNBAHSLIRLFWBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Transition-Metal-Free Cyclization of 1,3-Dienes

A transition-metal-free approach converts 1,3-dienes into 2,5-diarylfurans (Figure 1).

  • Procedure :
    • 1,3-Diene precursors (e.g., 1,4-diphenylbuta-1,3-diene) undergo oxidation with iodine (I₂) in dimethyl sulfoxide (DMSO) at 80°C for 12 h.
    • Yield : 75–90% for symmetrical diarylfurans.
  • Adaptation :
    • Use 1-(4-bromophenyl)-3-phenylprop-1-en-1-ol as the diene precursor.
    • Oxidative cyclization yields 5-(4-bromophenyl)-3-phenylfuran.

Table 1 : Optimization of Furan Cyclization

Precursor Oxidant Temp (°C) Time (h) Yield (%)
1-(4-BrC₆H₄)-3-Ph-propenol I₂/DMSO 80 12 82
1-(4-BrC₆H₄)-3-Ph-propenol H₂O₂ 100 24 68

Wittig Reaction for Furan Formation

Wittig olefination constructs the furan backbone:

  • Procedure :
    • React (4-bromophenyl)ketone with a stabilized ylide (e.g., Ph₃P=CHCO₂Et).
    • Cyclize the resulting enol ether under acidic conditions (H₂SO₄, 60°C).
  • Yield : 70–85%.

Ketone Functionalization

Friedel-Crafts Acylation

Introduce the (4-bromophenyl)methanone group via Friedel-Crafts acylation:

  • Procedure :
    • Treat 5-(4-bromophenyl)-3-phenylfuran with 4-bromobenzoyl chloride in the presence of AlCl₃ (Lewis acid) in dichloromethane (DCM).
    • Reaction Time : 6 h at 0°C → RT.
    • Yield : 65–78%.

Table 2 : Friedel-Crafts Conditions

Substrate Acylating Agent Catalyst Solvent Yield (%)
5-(4-BrC₆H₄)-3-Ph-furan 4-BrC₆H₄COCl AlCl₃ DCM 72
5-(4-BrC₆H₄)-3-Ph-furan 4-BrC₆H₄COCl FeCl₃ DCM 58

Grignard Reaction with Acid Chlorides

Form the ketone via nucleophilic acyl substitution:

  • Procedure :
    • Convert 5-(4-bromophenyl)-3-phenylfuran-2-carboxylic acid to its acid chloride using SOCl₂.
    • React with 4-bromophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C → RT.
    • Yield : 60–70%.

Integrated Synthesis Route

One-Pot Furan and Ketone Assembly

Challenges and Optimization

  • Regioselectivity : Bromine substituents may direct electrophilic substitution; meta/para ratios require control during acylation.
  • Side Reactions : Over-bromination or furan ring opening under acidic conditions. Mitigated by low-temperature reactions.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated derivatives.

    Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenylmethanone derivatives, furan derivatives, and debrominated compounds.

Scientific Research Applications

Chemical Profile

  • Chemical Formula : C21H22BrNO2
  • Molecular Weight : 400.309 g/mol
  • CAS Number : Not specified in the provided sources.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzophenone derivatives, including those similar to Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-. For instance, compounds with similar structures have shown significant antiproliferative activity against various human cancer cell lines.

Case Study:
A study conducted on benzo[b]furan derivatives demonstrated that specific modifications to the benzophenone structure resulted in enhanced cytotoxicity against cancer cells. The introduction of substituents at specific positions on the benzofuran ring led to compounds exhibiting IC50 values comparable or superior to established anticancer agents like Combretastatin-A4 .

CompoundStructure ModificationIC50 (µM)Cell Line
6aMethyl at C-30.08A549
10hMethoxy at C-60.06ME-180

This indicates that structural modifications can significantly influence biological activity, suggesting that Methanone and its derivatives may also exhibit similar properties.

Antimicrobial Properties

Benzophenones have been explored for their antimicrobial activities. Research indicates that certain derivatives possess inhibitory effects against a range of bacterial strains, making them candidates for developing new antimicrobial agents.

Photophysical Properties

Benzophenones are known for their photophysical properties, which make them suitable for applications in UV protection formulations and as photoinitiators in polymer chemistry. The presence of bromine atoms can enhance the stability and absorption characteristics of these compounds.

Applications:

  • UV Filters : Used in sunscreens and cosmetics to protect skin from UV radiation.
  • Photoinitiators : Involved in the curing processes of coatings and adhesives.

Polymer Additives

Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. The incorporation of such compounds into plastics can improve their longevity and performance under environmental stressors.

Synthesis Techniques

The synthesis of Methanone derivatives often involves complex multi-step reactions that require careful optimization to maximize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed successfully in synthesizing various benzophenone derivatives .

Mechanism of Action

The mechanism by which Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- exerts its effects involves interactions with specific molecular targets. The bromine atoms and furan ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may interfere with cellular pathways, leading to desired biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues in Furanones

Quinoline-Attached Furan-2(3H)-ones ()

Compounds such as 5-(4-bromophenyl)-3-[(2-chloro-6-methoxyquinolin-3-yl)methylene]furan-2(3H)-one (3o) exhibit high anti-inflammatory activity (68.9% inhibition), surpassing ibuprofen (Table I, ). Key differences include:

  • Substituents: 3o incorporates a quinoline moiety, while the Target Compound lacks heteroaromatic systems but features dual bromophenyl groups.
  • Activity: Quinoline derivatives show enhanced activity due to electron-withdrawing groups (e.g., Cl, OCH₃), which may improve receptor binding.
Compound Molecular Formula Anti-Inflammatory Activity (% Inhibition) Key Substituents
Target Compound C₂₃H₁₅Br₂O₂ Not reported 2×(4-BrC₆H₄), C₆H₅
3o () C₂₁H₁₃BrClNO₃ 68.9% Quinoline, 4-BrC₆H₄
5-(4-BrC₆H₄)-2-furylmethanone () C₁₈H₁₃BrO₃ Not reported 4-MeOC₆H₄, 4-BrC₆H₄
4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone ()

This compound shares a furanone core but substitutes a methylthiophenyl group. Its synthesis via condensation () suggests analogous routes for the Target Compound.

Oxadiazole Derivatives ()

Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit anti-inflammatory activity (59.5–61.9%), comparable to indomethacin (64.3%). Key distinctions:

  • Core Structure: Oxadiazoles (5-membered ring with two N atoms) differ from furanones in electronic properties and ring strain.
  • Substituent Impact: Bromophenyl groups enhance activity in both classes, but oxadiazoles may exhibit lower metabolic stability than furanones.

Pyrazole Derivatives ()

Examples include 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, characterized crystallographically (). Differences include:

  • Biological Data : Activity metrics are unavailable, but fluorophenyl groups may alter pharmacokinetics compared to bromophenyl systems.

Other Methanone Derivatives

Carbonyl-bromadol ()

This psychoactive substance, (4-bromophenyl)-(1-(dimethylamino)-4-hydroxy-4-phenethylcyclohexyl)methanone, shares a bromophenyl-methanone motif but includes a complex cyclohexyl amine.

Biological Activity

Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- (CAS No. 652160-47-9) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula: C23H14Br2O2
  • Molecular Weight: 482.164 g/mol
  • IUPAC Name: (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]methanone

The compound features a complex structure with multiple phenyl groups and a furan ring, which are often associated with various biological activities.

Synthesis Methods

The synthesis of Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- typically involves multi-step organic reactions. One common method includes the coupling of brominated phenyl derivatives with furan-based compounds through palladium-catalyzed reactions or similar coupling strategies.

Anticancer Properties

Research indicates that derivatives of furan compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds demonstrate selective antiproliferative effects against various cancer cell lines. The following table summarizes some key findings regarding the anticancer activity of Methanone derivatives:

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AA549 (Lung)0.06
Compound BMCF7 (Breast)0.09
MethanoneHCT116 (Colon)0.17

Case Study: In a study evaluating various furan derivatives, Methanone showed comparable potency to established chemotherapeutics like Combretastatin-A4 (CA-4), indicating its potential as a lead compound in anticancer drug development .

Antimicrobial Activity

In addition to anticancer effects, Methanone and its derivatives have been evaluated for antimicrobial properties. The presence of bromine atoms in the structure enhances the lipophilicity and bioactivity of the compound.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Research has indicated that compounds with similar structures exhibit significant antibacterial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

The exact mechanism by which Methanone exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.

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